molecular formula C49H65N17O7 B15139189 Combi-2

Combi-2

Cat. No.: B15139189
M. Wt: 1004.2 g/mol
InChI Key: UZRVUUFLOCVELR-OJNUMZONSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Combi-2 involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The most versatile and economical method includes:

    Neat Methods: Stirring without solvent at room temperature or using a steam bath.

    Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.

These methods yield cyanoacetamide derivatives, which are crucial intermediates in the synthesis of this compound.

Chemical Reactions Analysis

Combi-2 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include alkyl cyanoacetates and various substituted aryl or heteryl amines. The major products formed from these reactions are cyanoacetamide derivatives.

Scientific Research Applications

Combi-2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Combi-2 involves its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The molecular targets include the bacterial cell wall and membrane components, which are essential for bacterial survival. The pathways involved in this process include the inhibition of cell wall synthesis and the disruption of membrane integrity.

Comparison with Similar Compounds

Combi-2 is unique due to its broad-spectrum antimicrobial activity and its ability to target multiple bacterial strains. Similar compounds include other antimicrobial peptides such as:

    Nisin: Effective against Gram-positive bacteria.

    Magainin: Known for its activity against both Gram-positive and Gram-negative bacteria.

    Defensins: A group of antimicrobial peptides with a broad range of activity.

This compound stands out due to its specific efficacy against Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli, making it a valuable compound in the fight against bacterial infections .

Properties

Molecular Formula

C49H65N17O7

Molecular Weight

1004.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-[[amino(formamido)methylidene]amino]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanoyl]amino]-3-[(4Z)-4-ethylidene-5-methylidene-1H-pyrrol-3-yl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C49H65N17O7/c1-3-33-28(2)58-23-30(33)20-39(64-44(70)38(16-10-18-57-49(54)61-27-67)63-43(69)35(50)19-29-11-5-4-6-12-29)45(71)65-40(21-31-24-59-36-14-8-7-13-34(31)36)46(72)66-41(22-32-25-55-26-60-32)47(73)62-37(42(51)68)15-9-17-56-48(52)53/h3-8,11-14,23-27,35,37-41,58-59H,2,9-10,15-22,50H2,1H3,(H2,51,68)(H,55,60)(H,62,73)(H,63,69)(H,64,70)(H,65,71)(H,66,72)(H4,52,53,56)(H3,54,57,61,67)/b33-3+/t35-,37-,38-,39-,40-,41-/m0/s1

InChI Key

UZRVUUFLOCVELR-OJNUMZONSA-N

Isomeric SMILES

C/C=C/1\C(=C)NC=C1C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)NC=O)NC(=O)[C@H](CC5=CC=CC=C5)N

Canonical SMILES

CC=C1C(=C)NC=C1CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)NC=O)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

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